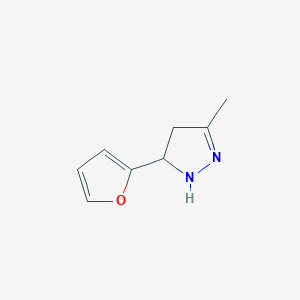![molecular formula C4H2N4O B083834 [1,2,5]Oxadiazolo[3,4-d]pyrimidine CAS No. 14183-23-4](/img/structure/B83834.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused pyrimidine ring system containing an oxadiazole ring, which confers unique pharmacological properties.
Mécanisme D'action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of phosphodiesterase, which leads to an increase in intracellular cAMP and cGMP levels. This, in turn, leads to vasodilation and anti-inflammatory effects.
Effets Biochimiques Et Physiologiques
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been shown to exhibit several biochemical and physiological effects. It has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties are well documented. This compound can be used as a lead compound for the development of new drugs with improved pharmacological properties. However, there are also some limitations to using [1,2,5]Oxadiazolo[3,4-d]pyrimidine in lab experiments. For example, this compound is relatively unstable and can decompose over time, which can affect its pharmacological properties.
Orientations Futures
There are several future directions for the study of [1,2,5]Oxadiazolo[3,4-d]pyrimidine. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound in more detail. Additionally, the potential use of [1,2,5]Oxadiazolo[3,4-d]pyrimidine as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, should be further explored. Lastly, the development of new synthetic methods for the preparation of [1,2,5]Oxadiazolo[3,4-d]pyrimidine should be pursued to improve the yield and purity of the compound.
Conclusion:
In conclusion, [1,2,5]Oxadiazolo[3,4-d]pyrimidine is a heterocyclic compound that possesses unique pharmacological properties. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of pharmacological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of [1,2,5]Oxadiazolo[3,4-d]pyrimidine have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone in the presence of a suitable oxidizing agent. Another method involves the reaction of 2-aminopyrimidine with a nitrile followed by cyclization using a strong acid. The yield of the reaction can be improved by using a microwave-assisted or ultrasound-assisted synthesis method.
Applications De Recherche Scientifique
[1,2,5]Oxadiazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, anticonvulsant, and analgesic effects. This compound has also been found to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase, tyrosine kinase, and cyclooxygenase.
Propriétés
Numéro CAS |
14183-23-4 |
|---|---|
Nom du produit |
[1,2,5]Oxadiazolo[3,4-d]pyrimidine |
Formule moléculaire |
C4H2N4O |
Poids moléculaire |
122.09 g/mol |
Nom IUPAC |
[1,2,5]oxadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4O/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
Clé InChI |
VUZIMCFNRUNPRR-UHFFFAOYSA-N |
SMILES |
C1=NC=NC2=NON=C21 |
SMILES canonique |
C1=NC=NC2=NON=C21 |
Synonymes |
[1,2,5]Oxadiazolo[3,4-d]pyrimidine (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)